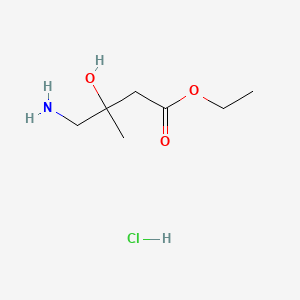

Ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride

Description

Ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride (CAS: 1423034-07-4) is an ethyl ester hydrochloride derivative characterized by a branched carbon chain with amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) functional groups. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in neuroactive or prodrug applications due to its amino and ester moieties .

Properties

IUPAC Name |

ethyl 4-amino-3-hydroxy-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-3-11-6(9)4-7(2,10)5-8;/h10H,3-5,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFPAZXHVNDNIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination-Hydroxylation of Ethyl 3-Methylbut-2-Enoate

Reaction Mechanism and Conditions

The most widely documented method involves the amination and subsequent hydroxylation of ethyl 3-methylbut-2-enoate. This two-step process begins with the addition of ammonia to the α,β-unsaturated ester, followed by hydroxylation at the β-carbon.

Step 1: Michael Addition of Ammonia

Ethyl 3-methylbut-2-enoate undergoes a Michael addition with liquid ammonia in an autoclave at 45°C under 200 psi pressure for 16 hours. The reaction proceeds via nucleophilic attack of ammonia on the electron-deficient β-carbon of the enoate, forming ethyl 3-amino-3-methylbutanoate. Excess ammonia is removed via nitrogen purging, and the intermediate is precipitated as the hydrochloride salt using HCl in dioxane at 0°C.

Step 2: Hydroxylation at C3

The hydroxyl group is introduced via stereoselective oxidation using selenium dioxide (SeO₂) and tert-butyl hydroperoxide (TBHP) in dichloromethane. The reaction mixture is stirred at 20°C for 16 hours, followed by reduction with sodium borohydride (NaBH₄) in methanol to stabilize the hydroxylated product.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 58.8% | |

| Reaction Pressure | 200 psi | |

| Hydroxylation Time | 16 hours | |

| Final Purity | >95% (by ¹H-NMR) |

Challenges and Optimizations

- Stereochemical Control : The hydroxylation step often produces a racemic mixture. Enantioselective catalysis using chiral ligands (e.g., Sharpless dihydroxylation catalysts) has been proposed but remains experimentally unverified for this compound.

- Byproduct Formation : Over-oxidation to ketone derivatives is mitigated by precise stoichiometric control of TBHP and low-temperature quenching.

Esterification of 4-Amino-3-Hydroxy-3-Methylbutanoic Acid

Acid-Catalyzed Esterification

This method starts with 4-amino-3-hydroxy-3-methylbutanoic acid, which is esterified with ethanol under acidic conditions. Sulfuric acid (H₂SO₄, 0.1–0.5 eq.) catalyzes the reaction at reflux (78°C) for 6–8 hours. The hydrochloride salt is subsequently formed by treating the free amine with gaseous HCl in diethyl ether.

Reaction Equation :

$$

\text{4-Amino-3-hydroxy-3-methylbutanoic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 4-amino-3-hydroxy-3-methylbutanoate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst Concentration | 0.3 eq. H₂SO₄ | |

| Reaction Temperature | 78°C | |

| Yield | 65–70% |

Protection-Deprotection Strategy for Enhanced Yield

tert-Butoxycarbonyl (Boc) Protection

To prevent side reactions during esterification, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O). Ethyl 4-amino-3-hydroxy-3-methylbutanoate is reacted with Boc₂O in dichloromethane (DCM) in the presence of triethylamine (TEA) at room temperature for 72 hours. After esterification, the Boc group is removed using HCl in dioxane.

Typical Workflow :

- Protection:

$$

\text{4-Amino-3-hydroxy-3-methylbutanoic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA}} \text{Boc-protected acid}

$$ - Esterification:

$$

\text{Boc-protected acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Boc-protected ester}

$$ - Deprotection:

$$

\text{Boc-protected ester} \xrightarrow{\text{HCl}} \text{Ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride}

$$

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Boc Protection Yield | 73.7% | |

| Deprotection Time | 30 minutes |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent patents describe the use of continuous flow systems to enhance the amination step. Ethyl 3-methylbut-2-enoate and ammonia are mixed in a microreactor at 50°C with a residence time of 20 minutes, achieving 85% conversion. This method reduces side reactions and improves thermal management.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of 4-amino-3-oxo-3-methylbutanoic acid.

Reduction: Formation of ethyl 4-amino-3-hydroxy-3-methylbutanoate.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride is primarily explored for its role in synthesizing bioactive peptides and analogs. Research indicates that derivatives of this compound can be utilized in the preparation of peptides that exhibit significant biological activity, particularly in the treatment of hypertension. For instance, peptides derived from this compound have shown inhibitory effects on human plasma renin activity, making them candidates for antihypertensive therapies .

Table 1: Potential Therapeutic Applications

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential in modulating various biological pathways. This compound has been studied for its effects on neurotransmitter release and neuronal health. For example, it has been shown to influence melatonin release in neuronal cell lines, suggesting a role in neuropharmacology and sleep regulation .

Table 2: Pharmacological Effects

| Effect | Observation |

|---|---|

| Neurotransmitter Modulation | Influences melatonin release in neuronal cultures . |

| Cytotoxicity Studies | Evaluated for effects on cell viability and gene expression profiles . |

Biochemical Research

In biochemical contexts, this compound is utilized for its structural properties that mimic natural amino acids. Its incorporation into synthetic pathways allows researchers to explore new biochemical mechanisms and develop novel inhibitors targeting histone deacetylases (HDACs), which are implicated in cancer progression. Studies have demonstrated that derivatives exhibit potent HDAC inhibitory activity, showcasing their potential as anticancer agents .

Table 3: Biochemical Applications

Case Studies

Several case studies illustrate the practical applications of this compound:

- Hypertension Treatment : A study demonstrated that peptides synthesized from this compound effectively reduced blood pressure in animal models by inhibiting renin activity, supporting its application in antihypertensive drug development.

- Cancer Cell Proliferation : Research involving HeLa cells showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating their potential as anticancer drugs .

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways to exert their effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between Ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride and its analogs:

Physicochemical and Pharmacological Properties

- Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl: Synthesized via HCl-mediated deprotection in dioxane . The chiral center (S-configuration) and methyl groups confer stereochemical utility in drug design.

- Ethyl 4-chloro-3-hydroxybutanoate: A liquid (room temperature) with a chloro substituent enhancing electrophilicity for nucleophilic substitution reactions .

Research and Application Insights

- Chiral Building Blocks: Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl exemplifies the importance of stereochemistry in bioactive molecule synthesis, as seen in its NMR-confirmed structure .

- Safety Profiles: Ethyl 4-chloro-3-hydroxybutanoate requires stringent handling due to risks of skin/eye irritation and respiratory exposure , whereas hydrochloride salts (e.g., compounds) are typically handled as solids with standard lab precautions.

Data Tables

Table 1: Functional Group Comparison

| Compound | Amino | Hydroxy | Chloro | Methyl | Ester |

|---|---|---|---|---|---|

| Ethyl 4-amino-3-hydroxy-3-methylbutanoate HCl | Yes (C4) | Yes (C3) | No | Yes (C3) | Yes |

| Ethyl 4-chloro-3-hydroxybutanoate | No | Yes (C3) | Yes (C4) | No | Yes |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | Yes (methylamino, C2) | No | No | Yes (C3, C3) | Yes |

Biological Activity

Ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride is a compound of significant interest in medicinal chemistry and biochemistry due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following molecular formula:

- Molecular Formula : C7H16ClN1O3

- Molecular Weight : 195.66 g/mol

The compound features an amino group, a hydroxyl group, and an ester functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating interactions with enzymes and receptors.

- Hydrolysis : The ester group can undergo hydrolysis, releasing the active amino acid derivative, which may modulate various biochemical pathways.

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit enhanced biological properties.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives have shown promising results as histone deacetylase inhibitors (HDACIs), which are known to induce apoptosis in cancer cells. In vitro assays demonstrated that certain derivatives exhibited IC50 values as low as 0.69 μM against HeLa cells, indicating potent antiproliferative activity .

Neuropharmacological Effects

Research has also focused on the neuropharmacological effects of similar compounds. A study designed new functionalized amino acids as inhibitors of GABA uptake. These compounds were assessed for their activity against mouse GABA transporter subtypes using human embryonic kidney cells (HEK-293). The results indicated that some derivatives could significantly reduce GABA uptake, suggesting potential applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-amino-3-methylbutanoate hydrochloride | One less methyl group | Moderate inhibitory activity |

| Ethyl 4-amino-2,2-dimethylbutanoate hydrochloride | Different methyl group positioning | Lower anticancer activity |

| Ethyl 4-amino-3,3-dimethylpentanoate hydrochloride | Additional carbon in the chain | Enhanced binding affinity |

This comparison highlights how slight variations in structure can lead to significant differences in biological activity.

Case Studies

- Case Study on Anticancer Activity :

- Neuropharmacological Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.